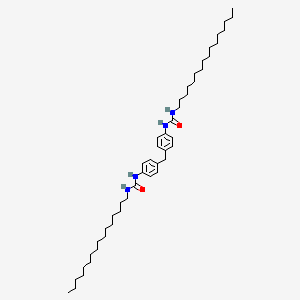
1,1'-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) is a complex organic compound characterized by its unique structure, which includes two hexadecylurea groups linked by a methanediyldibenzene moiety
Métodos De Preparación
The synthesis of 1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) typically involves the reaction of methanediyldibenzene with hexadecylurea under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies related to cell signaling, molecular interactions, and as a potential therapeutic agent.
Medicine: Research into its potential medicinal properties includes its use as an antimicrobial, antiviral, or anticancer agent.
Mecanismo De Acción
The mechanism by which 1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) exerts its effects involves its interaction with specific molecular targets and pathways. These interactions may include binding to proteins, altering enzyme activity, or affecting cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological system in which it is used .
Comparación Con Compuestos Similares
1,1’-(Methanediyldibenzene-4,1-diyl)bis(3-hexadecylurea) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea): This compound has a similar structure but with different functional groups, leading to different chemical properties and applications.
1,1’-(Propane-1,3-diyl)bis(3-phenylthiourea): Another similar compound with variations in the linking moiety and functional groups, resulting in unique reactivity and uses.
1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea):
Propiedades
Número CAS |
6312-96-5 |
|---|---|
Fórmula molecular |
C47H80N4O2 |
Peso molecular |
733.2 g/mol |
Nombre IUPAC |
1-hexadecyl-3-[4-[[4-(hexadecylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C47H80N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39-48-46(52)50-44-35-31-42(32-36-44)41-43-33-37-45(38-34-43)51-47(53)49-40-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-38H,3-30,39-41H2,1-2H3,(H2,48,50,52)(H2,49,51,53) |
Clave InChI |
JYYYVCQIXWNRPB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


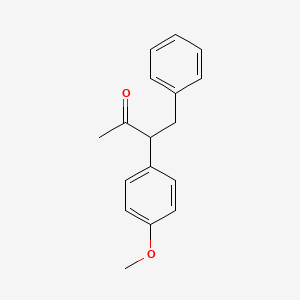
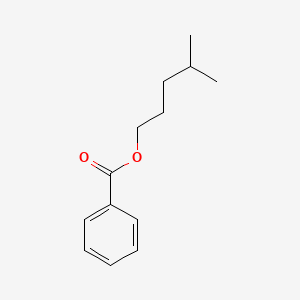
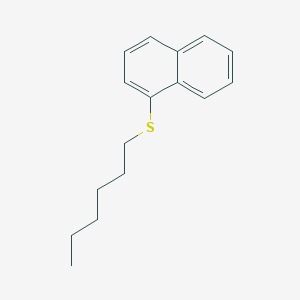
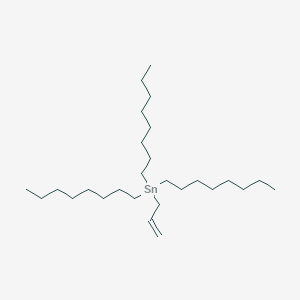
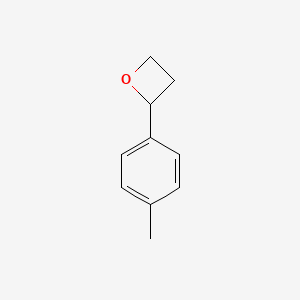
![2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]ethyl N-butylcarbamate](/img/structure/B14742070.png)
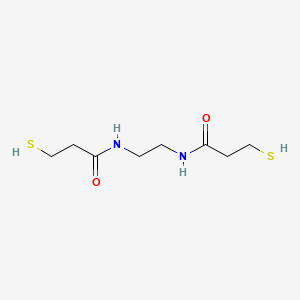
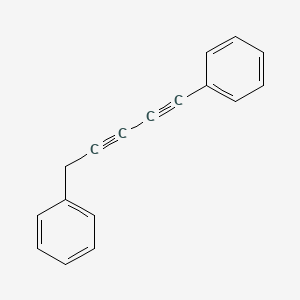
![3-chloro-N-[1-(2,5-dichlorothiophen-3-yl)ethylideneamino]-6-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B14742090.png)

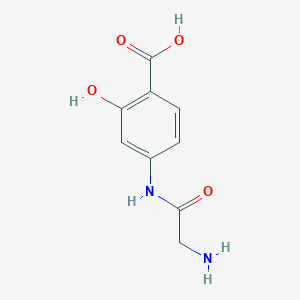
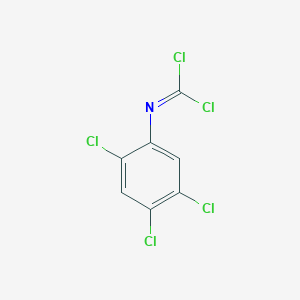
![Ethyl 6-[(ethoxycarbonyl)amino]hexanoate](/img/structure/B14742136.png)

